molecular formula C11H19NO2 B2598603 tert-Butyl 2-azaspiro[3.3]heptane-1-carboxylate CAS No. 1934244-38-8

tert-Butyl 2-azaspiro[3.3]heptane-1-carboxylate

Cat. No.: B2598603
CAS No.: 1934244-38-8
M. Wt: 197.278
InChI Key: RYAGOFRERGWKGM-UHFFFAOYSA-N
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Description

tert-Butyl 2-azaspiro[3.3]heptane-1-carboxylate is a spirocyclic compound featuring a bicyclic structure with a nitrogen atom integrated into the spiro scaffold. The tert-butyl carbamate (Boc) group enhances steric protection, improving stability during synthetic workflows.

Properties

IUPAC Name

tert-butyl 2-azaspiro[3.3]heptane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-10(2,3)14-9(13)8-11(7-12-8)5-4-6-11/h8,12H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYAGOFRERGWKGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1C2(CCC2)CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-azaspiro[3.3]heptane-1-carboxylate typically involves the formation of the spirocyclic core followed by the introduction of the tert-butyl ester group. One common method involves the cyclization of a suitable precursor, such as a 1,3-bis-electrophile, with a 1,1-bis-nucleophile under basic conditions. The reaction is often carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of catalysts and automated systems can further enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-azaspiro[3.3]heptane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

tert-Butyl 2-azaspiro[3.3]heptane-1-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl 2-azaspiro[3.3]heptane-1-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially leading to inhibition or activation of biological processes. The compound’s effects are mediated through its ability to form stable complexes with target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Table 1: Key Diazaspiro[3.3]heptane Derivatives

Compound Name Molecular Formula Molecular Weight Yield (%) Physical State Optical Activity ([α]20D) Reference
tert-Butyl (R)-6-((R)-tert-butylsulfinyl)-5-(2-chloro-4-fluorophenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate C₂₀H₂₉ClFN₂O₃S 431.15 87 White solid +20.40 (c = 0.1, MeOH)
tert-Butyl (S)-6-(5-phenylpent-1-en-3-yl)-1,6-diazaspiro[3.3]heptane-1-carboxylate C₂₁H₂₈N₂O₂ 340.21 87 Light yellow oil +3.5 (c = 1.0, CHCl₃)

Functionalized Azaspiro[3.3]heptane Derivatives

Modifications at the 6-position (e.g., amino, hydroxy, or aryl groups) significantly influence physicochemical and pharmacological properties:

  • tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate (CAS 1211586-09-2): Physicochemical Properties: Molecular weight = 212.29; LogP = 1.32 (calculated); high solubility in polar solvents due to the amino group . Applications: Used as a precursor for covalent inhibitors, where the amino group enables conjugation to electrophilic warheads .
  • tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (CAS 1147557-97-8):
    • Stability : The hydroxyl group increases polarity but may reduce metabolic stability compared to Boc-protected analogs .

Table 2: Functionalized Azaspiro[3.3]heptane Analogs

Compound Name Molecular Formula Molecular Weight Key Substituent Solubility Application Reference
tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate C₁₁H₂₀N₂O₂ 212.29 -NH₂ High (ESOL) Covalent inhibitor synthesis
tert-Butyl 6-carbamoyl-1-azaspiro[3.3]heptane-1-carboxylate C₁₀H₁₆N₂O₃ 212.25 -CONH₂ Moderate Peptidomimetic design

Ring-Expanded Spirocyclic Analogs

Compounds like tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate (CAS 1359655-84-7) feature expanded spiro rings (e.g., [3.4] vs. [3.3]):

  • Synthetic Complexity : Ring expansion reduces yields (e.g., 54% for spiro[3.4]octane derivatives in ) due to increased entropic penalties during cyclization .

Biological Activity

tert-Butyl 2-azaspiro[3.3]heptane-1-carboxylate is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a spiro junction between a cyclobutane and an azetidine ring, is being explored for its applications in drug discovery and development.

Structural Characteristics

The molecular formula of this compound is C11_{11}H19_{19}NO2_2, with a molecular weight of approximately 213.28 g/mol. Its structure includes a tert-butyl group, an azaspiro framework, and a carboxylate functional group, which contribute to its potential versatility in biological interactions and chemical reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The spirocyclic structure allows for unique binding interactions that can modulate biological processes. Research indicates that this compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways.

Biological Activity Data

Recent studies have highlighted several aspects of the biological activity of this compound:

Activity Description
Antimicrobial Exhibits antimicrobial properties against various bacterial strains.
Enzyme Inhibition Potentially inhibits specific enzymes involved in metabolic pathways.
Neuroprotective Effects Shows promise in protecting neuronal cells from oxidative stress-induced damage.
Anticancer Potential Preliminary data suggest cytotoxic effects on cancer cell lines.

Case Studies

  • Antimicrobial Activity : A study assessed the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a scaffold for developing new antibiotics .
  • Enzyme Inhibition : In vitro assays demonstrated that the compound could inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's. The inhibition was dose-dependent, with IC50 values indicating moderate potency .
  • Neuroprotective Effects : Research involving neuronal cell cultures exposed to oxidative stress showed that treatment with this compound resulted in reduced apoptosis and preserved mitochondrial function, highlighting its protective role against neurotoxicity .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that can be scaled for industrial production. Methods include cyclization reactions using suitable precursors under optimized conditions to yield high-purity products . The compound serves as a versatile building block for synthesizing various derivatives with tailored biological activities.

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